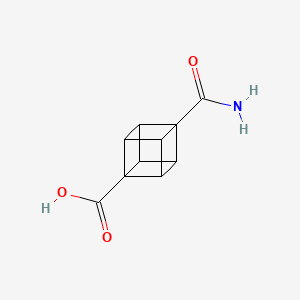

4-Carbamoylcubane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-carbamoylcubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c11-7(12)9-1-4-2(9)6-3(9)5(1)10(4,6)8(13)14/h1-6H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMKYUWWHVLNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Carbamoylcubane 1 Carboxylic Acid and Analogues

Foundational Precursor Synthesis: Cubane-1,4-dicarboxylic Acid Pathways

The practical synthesis of cubane (B1203433) derivatives on a significant scale is largely dependent on the efficient preparation of cubane-1,4-dicarboxylic acid. nih.gov

Development and Optimization of Multi-Step Synthetic Routes

Another approach was developed by James C. Barborak, L. Watts, and R. Pettit in 1966, which utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene (B73232). ic.ac.uk In this route, the key step involves the transfer of cyclobutadiene to a dienophile. The resulting dibromodiketone is then converted to cubane-1,4-dicarboxylic acid via a Favorskii rearrangement. ic.ac.uk

A significant advancement in cubane synthesis involves a photochemical [2+2] cycloaddition as a key step. The process starts from cyclopentanone (B42830) and proceeds through several intermediates to afford dimethyl 1,4-cubanedicarboxylate. researchgate.net

The following table provides a simplified comparison of two major synthetic routes to cubane-1,4-dicarboxylic acid:

| Route | Key Steps | Reported Overall Yield | Reference |

| Eaton/Chapman | [2+2] cycloaddition, Favorskii rearrangement | ~25% | ic.ac.uk |

| Barborak/Pettit | Cyclobutadiene transfer, Favorskii rearrangement | Not specified in provided abstracts | ic.ac.uk |

Preparative Scale-Up Considerations and Process Improvements

The synthesis of cubane-1,4-dicarboxylic acid has been successfully scaled up and is carried out in small pilot plants, allowing for production in multi-kilogram batches. ic.ac.uk Companies like Fluorochem in California and EniChem Synthesis in Milan have been involved in this scale-up. ic.ac.ukblogspot.com Despite these advancements, cubane and its derivatives remain expensive to purchase. blogspot.com

Process development programs have focused on improving the multi-step synthesis of this crucial starting material. dtic.mil A significant improvement was the development of a method to isolate pure diacid from its crude preparation mixture without the need for esterification and subsequent hydrolysis, which previously resulted in substantial material loss. dtic.mil A scalable, partially telescoped, 8-step process has been reported for the preparation of high-purity dimethyl 1,4-cubanedicarboxylate with minimal purification of intermediates. researchgate.net This process has been demonstrated on a pilot scale, highlighting its industrial viability. researchgate.net

Targeted Functional Group Interconversions toward 4-Carbamoylcubane-1-carboxylic Acid

Once cubane-1,4-dicarboxylic acid is obtained, the next stage involves selective chemical transformations to introduce the amide functionality while retaining one of the carboxylic acid groups.

Chemical Transformations of Cubane Carboxylic Acids to Amide Functionalities

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. However, the direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org To overcome this, activating agents are commonly employed. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example of such a reagent, which converts the carboxylic acid into a better leaving group that can then be displaced by an amine. libretexts.org

The functional groups on the cubane system are generally well-behaved, allowing for successful functional group transformations. blogspot.com The conversion of a cubane carboxylic acid to a chiral amide has been demonstrated as a strategy for site-selective deprotonation of the cubane skeleton. uq.edu.au

A general method for the direct conversion of carboxylic acids to amides under microwave irradiation has been developed, offering high yields and short reaction times. asianpubs.org This method uses an ammonium (B1175870) salt, tosyl chloride, potassium carbonate, silica (B1680970) gel, and a phase-transfer catalyst. asianpubs.org While not specifically reported for cubane carboxylic acids in the provided abstracts, this method represents a potential route for the synthesis of this compound.

The general transformation can be represented as:

Cubane-1,4-dicarboxylic acid → Cubane-1,4-diacid chloride → Bis(amide) derivative → Selective hydrolysis to this compound

For example, cubane-1,4-dicarboxylic acid can be converted to the corresponding acid chloride, which is then reacted with an amine. dtic.mildtic.mil

Esterification and Subsequent Hydrolysis Reactions of Cubane Carboxylates

Esterification of cubane-1,4-dicarboxylic acid to its corresponding diester, such as dimethyl cubane-1,4-dicarboxylate, is a common strategy for purification and subsequent functionalization. researchgate.netdtic.milumsl.edu The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.com The reaction is an equilibrium process, and to favor ester formation, water is typically removed. masterorganicchemistry.com

Once the diester is formed, selective hydrolysis (saponification) of one of the ester groups is required to generate the monoester-monoacid, a precursor to this compound. Saponification is the base-promoted hydrolysis of an ester. libretexts.org By carefully controlling the reaction conditions, such as using a limited amount of base, it is possible to achieve selective mono-hydrolysis. For instance, selective monosaponification of dimethyl 1,3-cubanedicarboxylate has been achieved to yield the corresponding carboxylic acid, which is a versatile intermediate. rsc.org Similarly, selective hydrolysis of a 2-substituted 1,4-cubanedicarboxylate derivative has been demonstrated. sci-hub.se

The general sequence is as follows:

Cubane-1,4-dicarboxylic acid → Dimethyl cubane-1,4-dicarboxylate → 4-(Methoxycarbonyl)cubane-1-carboxylic acid → this compound

Selective Derivatization Strategies for the Carboxylic Acid and Carbamoyl (B1232498) Moieties

The derivatization of carboxylic acids is a well-established field in organic chemistry, often employed to enhance their properties for analysis or to facilitate further reactions. nih.govmdpi.com Common derivatization reactions include esterification and amidation. nih.govresearch-solution.com

For a molecule like this compound, which possesses two distinct functional groups, selective derivatization is key. The carboxylic acid group can be selectively targeted for esterification or conversion to an acid chloride, leaving the amide group intact under appropriate conditions. For example, the use of diazomethane (B1218177) derivatives can convert carboxylic acids to esters. thermofisher.com

Conversely, the amide functionality can also be a point of derivatization, although this is less common for the primary carbamoyl group in this context. Enzyme-catalyzed transamidation offers a method for the selective modification of certain amide-containing compounds. thermofisher.com

The presence of both a carboxylic acid and a carbamoyl group allows for a range of potential derivatization strategies to create a library of analogs for various applications. For instance, the carboxylic acid could be converted to various esters or amides, while the carbamoyl group could potentially be modified, although the provided literature does not specify derivatization of the carbamoyl group on a cubane scaffold.

Advanced Reagents and Conditions for Carboxylic Acid Derivatization

The conversion of the carboxylic acid group on the cubane skeleton into various derivatives, such as esters and amides, often employs standard synthetic protocols, but the unique nature of the cubane core necessitates careful selection of reagents and conditions to ensure high efficiency and prevent cage-opening side reactions.

Commonly, the synthesis of cubane esters is achieved through reaction with the corresponding acid chloride. For instance, new symmetrical esters of cubane-1,4-dicarboxylic acid have been prepared by reacting cubane-1,4-dicarboxylic dichloride with appropriate phenol (B47542) derivatives in the presence of triethylamine. szfki.hu This highlights a conventional yet effective method for derivatization.

For the formation of amides, coupling reagents developed in peptide synthesis have proven valuable. Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are used to facilitate the coupling of carboxylic acids with amines in organic solvents. thermofisher.com The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is preferred for reactions in aqueous solutions, and its efficiency can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com Furthermore, amide coupling reactions on cubane carboxylic acids have been successfully carried out using HATU/HOAt to yield N-substituted cubane amides. thieme-connect.com

A significant advancement in the derivatization of cubane carboxylic acids is the Barton decarboxylation, which allows for the removal of the carboxyl group and the introduction of other functionalities. petrolpark.co.uk This radical-mediated process involves the conversion of the carboxylic acid to a Barton ester, followed by a radical rearrangement that liberates carbon dioxide and generates a cubyl radical, which can then be trapped. petrolpark.co.uk Another useful transformation is the iododecarboxylation reaction, which utilizes reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) to replace the carboxyl group with an iodine atom, opening up further synthetic possibilities.

The table below summarizes some of the key reagents used in the derivatization of cubane carboxylic acids.

| Reagent/Method | Transformation | Application/Notes |

| Thionyl chloride (SOCl₂) | Carboxylic acid to acid chloride | Precursor for ester and amide synthesis. szfki.hupetrolpark.co.uk |

| DCC, DIC | Amide formation (organic media) | Standard peptide coupling reagents. thermofisher.com |

| EDAC/N-hydroxysulfosuccinimide | Amide formation (aqueous media) | Improved coupling efficiency in water. thermofisher.com |

| HATU/HOAt | Amide formation | Effective for synthesizing N-substituted cubane amides. thieme-connect.com |

| Barton Decarboxylation | Carboxylic acid to cubyl radical | Enables removal of the carboxyl group and further functionalization. petrolpark.co.uk |

| 1,3-diiodo-5,5-dimethylhydantoin | Iododecarboxylation | Replaces carboxyl group with iodine. |

Modulating Reactivity for Preferential Carbamoyl Functionalization

Achieving preferential functionalization at the carbamoyl group in the presence of a carboxylic acid on the cubane framework requires careful control of reaction conditions and the strategic use of protecting groups. The inherent reactivity differences between a carboxylic acid and a carbamoyl group can be exploited. For instance, the carboxylic acid is readily deprotonated under basic conditions to form a carboxylate, which is generally less reactive towards electrophiles than the neutral carbamoyl group.

One strategy to achieve selective modification involves the in-situ derivatization of the carboxylic acid. For example, after a primary functionalization reaction, such as the photochemical chlorocarbonylation of dimethyl 1,4-cubanedicarboxylate to introduce a third carbonyl group, the resulting acid chloride intermediate can be trapped with various nucleophiles, including amines to form amides, while keeping the original ester groups intact. sci-hub.se Subsequent selective hydrolysis of one of the ester groups can then provide a free carboxylic acid for further manipulation. sci-hub.se

Furthermore, the synthesis of carbamoyl-substituted cubanes can be achieved through the reaction of a cubane thiol with N,N-dimethylcarbamoyl chloride. researchgate.net This demonstrates a pathway to introduce the carbamoyl moiety independently of the carboxylic acid group.

Controlled Introduction of Additional Functionality on the Cubane Framework

The ability to introduce additional functional groups onto the cubane skeleton in a controlled and predictable manner is essential for the development of complex cubane-based molecules. Regioselective substitution is a key challenge due to the high symmetry and the similar reactivity of the C-H bonds on the cubane core.

Regioselective Substitution Approaches for Cubane Systems

Several strategies have been developed to achieve regioselective functionalization of the cubane framework, with methods involving radical intermediates and directed metalation being particularly prominent.

Cubyl radicals are key intermediates in the functionalization of the cubane nucleus. dtic.mil While radical reactions on the unsubstituted cubane can lead to a mixture of products, the presence of directing groups can significantly influence the regioselectivity. wordpress.comtheeurekamoments.com For instance, radical-mediated halogenation has been shown to be a viable route for introducing functionality that can then be used for C-C bond formation. sci-hub.se

A notable example is the direct C-H alkylation of cubanes, where a hydrogen atom transfer catalyst abstracts a hydrogen atom from a C-H bond to generate a cubyl radical. researchgate.net This radical can then undergo conjugate addition to various Michael acceptors. researchgate.net The regioselectivity of this process can be influenced by the electronic properties of the substituents already present on the cubane ring.

Directed ortho-metalation (DoM) has emerged as a powerful and reliable method for the site-selective functionalization of the cubane system. thieme-connect.com This strategy utilizes a directing group, typically an amide, to direct a metalating agent to the adjacent C-H bond. The first example of ortho-lithiation of a cubanecarboxamide was reported by Eaton and Castaldi, who used lithium 2,2,6,6-tetramethylpiperidide (LiTMP). thieme-connect.com To improve the efficiency, the initially formed cubyllithium can be transmetalated to a more stable cubylmetal species, such as cubylmercury. thieme-connect.com

More recently, directed ortho-metalation with a lithium base and an alkyl zinc reagent, followed by palladium-catalyzed arylation, has enabled the programmable synthesis of multiply arylated cubanes. nih.govrsc.orgrsc.org This method allows for the late-stage and regioselective installation of a wide range of aryl groups. nih.govrsc.org The use of an amide directing group is crucial for this transformation. The development of ortho-magnesiation has provided an environmentally more benign alternative to ortho-lithiation. dtic.mil

The table below outlines key regioselective substitution methods for the cubane framework.

| Method | Key Features | Example Application |

| Pathways Involving Cubyl Radical Intermediates | Generation of a cubyl radical for subsequent reaction. | C-H alkylation via conjugate addition to Michael acceptors. researchgate.net |

| Directed Ortho-Metalation (DoM) | Use of a directing group (e.g., amide) to achieve site-selectivity. | Programmable synthesis of multiply arylated cubanes. nih.govrsc.org |

| Ortho-Magnesiation | A more environmentally friendly alternative to ortho-lithiation. | Functionalization of aromatic and strained systems. dtic.mil |

Synthesis of Halogenated Cubane Carboxylic Acids

Halogenated cubane carboxylic acids are valuable intermediates for further synthetic transformations and can also be of interest for their own properties. The introduction of halogen atoms can fine-tune the geometric and electronic properties of the cubane scaffold. nih.govacs.org

Radical chlorination of cubane-1,4-dicarboxylic acid has been shown to preferentially yield a monochlorinated product in approximately 70% yield, along with a mixture of dichlorinated derivatives. nih.govacs.org This reaction is typically carried out using tert-butyl hypochlorite (B82951) (t-BuOCl) in carbon tetrachloride under UV-light initiation. nih.gov The resulting chlorinated esters can then be hydrolyzed to the corresponding diacids in high yields. nih.gov The presence of electronegative chlorine atoms on the cubane cage affects the acidity of the carboxylic acid functions, with chlorinated derivatives showing lower pKa values compared to the parent diacid. nih.govacs.org

The synthesis of iodinated cubanes can be achieved through methods like Barton's decarboxylative iodination. thieme-connect.com For example, 4-substituted-cubane-1-carboxylic acids can be treated with (diacetoxyiodo)benzene (B116549) and iodine under irradiation to afford 1-substituted-4-iodocubanes in high yields. thieme-connect.com

The following table provides an overview of methods for synthesizing halogenated cubane carboxylic acids.

| Halogen | Reagent/Method | Product(s) |

| Chlorine | t-BuOCl, CCl₄, UV light on cubane-1,4-dicarboxylic acid dimethyl ester | Predominantly monochlorinated derivative, with dichlorinated isomers as minor products. nih.govacs.org |

| Iodine | (Diacetoxyiodo)benzene, I₂, irradiation on 4-substituted-cubane-1-carboxylic acids | 1-Substituted-4-iodocubanes. thieme-connect.com |

| Iodine | Barton's decarboxylative iodination on cubane-1,4-dicarbonyl dichloride | 1,4-Diiodocubane. thieme-connect.com |

Chemical Reactivity and Mechanistic Investigations of Cubane Carboxylic Acids and Carboxamides

Reactivity Profiles of the Carboxylic Acid Moiety on the Cubane (B1203433) Cage

The carboxylic acid group attached to the cubane framework exhibits a reactivity that is, for the most part, predictable and analogous to that of conventional carboxylic acids. ic.ac.uk This "well-behaved" nature allows for a variety of standard functional group transformations to be successfully applied. ic.ac.uk For instance, the conversion of the closely related cubane-1,4-dicarboxylic acid to 1,4-dinitrocubane proceeds through typical synthetic methodologies, underscoring the conventional reactivity of the carboxyl groups. ic.ac.uk

However, the electronic properties of the cubane cage and the influence of other substituents can modulate the reactivity of the carboxylic acid. The introduction of electronegative atoms onto the cage, such as in the radical chlorination of cubane-1,4-dicarboxylic acid, has a notable effect on the acidity of the carboxyl functions. acs.org As illustrated in the table below, the presence of chlorine atoms leads to a significant decrease in the pKₐ values, indicating an increase in acidity. acs.org

| Compound | pKₐ₁ | pKₐ₂ |

| Cubane-1,4-dicarboxylic acid | 3.17 ± 0.04 | 4.09 ± 0.05 |

| Monochlorinated cubane-1,4-dicarboxylic acid | ~2.71 ± 0.05 | ~3.75 ± 0.05 |

| Dichlorinated cubane-1,4-dicarboxylic acids | ~2.71 ± 0.05 | ~3.75 ± 0.05 |

| Data from a study on chlorinated cubane-1,4-dicarboxylic acids. acs.org |

While functional group transformations are generally feasible, the steric hindrance imposed by the rigid cubane structure can be a limiting factor. In the case of seco-1-azacubane-2-carboxylic acid, the reactivity of the carboxylic group is described as problematic due to its sterically hindered environment. thieme-connect.comthieme-connect.com Nevertheless, selective reactions, such as the monohydrolysis of dimethyl cubane-1,4-dicarboxylate to produce 4-(methoxycarbonyl)cubane-1-carboxylic acid, can be achieved in high yield, demonstrating that nuanced reactivity is possible. thieme-connect.com

Reactivity Profiles of the Carbamoyl (B1232498) Group in Cubane Systems

The carbamoyl (amide) group on a cubane scaffold also displays distinct reactivity patterns. The amide group can act as a directing group for metallation reactions on the cubane cage. ic.ac.uk The presence of a single amide group is sufficient to facilitate this transformation, and its activating effect is significantly enhanced by the presence of other electron-withdrawing groups. ic.ac.uk For example, 4-cyanocubanamide is considerably more reactive towards metallation than the unsubstituted amide. ic.ac.uk

The carbamoyl moiety itself can undergo various chemical transformations. While specific studies on the reactivity of the carbamoyl group in 4-carbamoylcubane-1-carboxylic acid are limited, general reactions of amides can be inferred. For instance, the synthesis of cyanoformamides from carbamoyl imidazoles demonstrates a potential reaction pathway for the carbamoyl group, though this has not been explicitly reported on a cubane system. researchgate.net The synthesis of this compound itself, and its identification as a potential fuel for pyrotechnic applications, indicates that the carbamoyl group is stable under certain synthetic and energetic conditions. uq.edu.au

Mechanistic Elucidation of Synthetic Transformations Involving the Cubane Core

The inherent strain of the cubane core dictates its unique chemical transformations. Mechanistic studies, often supported by computational analysis, have shed light on the decomposition and rearrangement pathways of the cubane framework. The parent cubane molecule is known to undergo thermal rearrangement. wikipedia.org Under the influence of a rhodium catalyst, cubane isomerizes to syn-tricyclooctadiene, which can then thermally decompose to cyclooctatetraene. wikipedia.org

Detailed computational studies have further elucidated the decomposition pathways of cubane, revealing a process that involves the opening of the cage to form bicyclooctatriene, which subsequently rearranges to nih.govannulene. ias.ac.inresearchgate.netnih.gov These studies are crucial for understanding the fundamental reactivity of the cubane core. While not directly involving the all-carbon cubane of the title compound, mechanistic investigations into the formation of cubane-like oxoclusters have also provided valuable insights into the assembly and reactivity of these caged structures. uzh.chresearchgate.net

Computational Analysis of Reaction Pathways and Product Selectivity

Computational chemistry has become an indispensable tool for understanding the intricate reaction mechanisms of cubane derivatives. Quantum mechanics and ab initio calculations have been employed to map out the decomposition pathways of cubane, identifying transition states, minimum energy paths, and calculating reaction rate parameters. ias.ac.inresearchgate.netnih.gov

Density Functional Theory (DFT) calculations have been particularly useful in predicting reaction pathways and product selectivity. For example, DFT calculations at the B3LYP-D3BJ/6-311++G** level of theory were used to propose the reaction pathways and determine the energies of transition states and intermediates in the chlorination of cubane-1,4-dicarboxylic acid. acs.org Furthermore, quantum chemistry methods have been utilized to calculate the molecular and crystal structures of cubane and its aza-analogs, providing insights into their thermochemical properties and stability. researchgate.net

Factors Influencing Chemical Stability During Synthetic Manipulations

Despite its high degree of ring strain, the cubane skeleton is kinetically remarkably stable. wikipedia.orgnih.gov This stability is attributed to the absence of readily available, low-energy pathways for decomposition. wikipedia.orgacs.org Cubane itself is thermally stable up to 220°C, and many of its derivatives exhibit similar or even enhanced thermal stability. ic.ac.uknih.govacs.org For instance, 1,4-dinitrocubane is noted for its remarkable thermal stability, and chlorinated derivatives of cubane-1,4-dicarboxylic acid are stable to temperatures above 250°C. ic.ac.ukacs.org

The stability of cubane derivatives is also influenced by the nature of their substituents. While most derivatives are stable, the introduction of electron-rich substituents, such as alcohols, can facilitate decomposition pathways. wikipedia.org On the other hand, many cubane derivatives show excellent stability towards light, air, and moisture. acs.org Interestingly, studies have shown that cubane exhibits surprising stability even under extreme pressure. osti.gov

However, it is crucial to note that under specific conditions, such as in sealed cell differential scanning calorimetry, cubane derivatives, including this compound, can undergo highly exothermic decomposition. uq.edu.au This highlights the dual nature of these compounds: kinetically stable under normal conditions but capable of releasing significant energy upon decomposition.

Supramolecular Architectures and Molecular Recognition Involving Cubane Derivatives

Integration of Cubane-Based Scaffolds into Mechanically Interlocked Molecules

Recent advancements have seen the successful incorporation of cubane (B1203433) units into mechanically interlocked molecules (MIMs) like catenanes and rotaxanes. rsc.orgnih.gov This development opens new avenues for creating sophisticated molecular machines with unique topologies and functions.

Design and Synthesis of Cubane-1,3-dicarboxamides as Core Units for Catenanes and Rotaxanes

Researchers have successfully synthesized the first examples of catenanes and rotaxanes containing a cubane moiety by utilizing cubane-1,3-dicarboxamides as key building blocks. rsc.orgnih.govrsc.org These cubane derivatives serve as structural isosteres for isophthalamide (B1672271) motifs, which are commonly used in the construction of MIMs. rsc.orgrsc.org

The synthesis of a cubane-containing catenane was achieved by reacting cubane-1,3-diacyl chloride with p-xylylenediamine. rsc.orgresearchgate.net While the yield was lower than its all-isophthalamide counterpart, this work represents a pioneering step in employing the three-dimensional vectors of the cubane scaffold in self-assembled supramolecular structures. rsc.org The synthesis of cubane-containing rotaxanes has also been reported, further expanding the library of building blocks for MIMs. rsc.orgresearchgate.net

Hydrogen Bond Templation as a Strategy for Supramolecular Assembly

Hydrogen bond templation is a crucial strategy for the assembly of these cubane-based MIMs. rsc.orgrsc.org The specific arrangement of amide groups in the cubane-1,3-dicarboxamide units facilitates the formation of hydrogen-bonding networks that pre-organize the components for the eventual formation of the interlocked structure. researchgate.net

Studies have shown that the hydrogen bonding pattern in a cubane-containing rotaxane differs from its isophthalamide analogue. This suggests that substituting isophthalamide units with cubane dicarboxamides offers a new method for modulating the co-conformational behavior and dynamic properties of molecular machines. rsc.org However, the yields for cubane-containing MIMs have been observed to be lower, which is tentatively attributed to a less optimal spatial arrangement of the amides for hydrogen bonding and the lower acidity of the cubane-1,3-dicarboxamide N-H protons compared to their isophthalamide counterparts. researchgate.net

Cubane Moieties as Rigid Structural Isosteres in Supramolecular Contexts

The geometric and electronic properties of the cubane core make it a compelling, non-aromatic isostere for benzene (B151609) rings in supramolecular chemistry. rsc.org This substitution allows for the deconstruction of the forces involved in molecular self-assembly by separating steric and geometric effects from the electronic contributions of aromatic systems.

Conformational Implications and Geometric Correlation with Aromatic Systems

The rigid, cubic geometry of the cubane scaffold provides a precise and predictable three-dimensional arrangement for its functional groups, in stark contrast to more flexible systems. The bond angles within the cubane cage are approximately 90 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon, leading to high strain energy.

The geometric correlation between 1,3-disubstituted cubanes and isophthalic acid derivatives has been a key driver for their use in supramolecular chemistry. rsc.org This isosteric relationship allows for the replacement of planar aromatic units with a three-dimensional, saturated cage, offering a novel strategy to influence the properties of the resulting supramolecular architectures.

| Feature | Cubane | Benzene |

| Geometry | Cubic, 3D | Planar, 2D |

| Hybridization | sp³ | sp² |

| Bond Angles | ~90° | 120° |

| Aromaticity | Non-aromatic | Aromatic |

| Key Interactions | C–H···O hydrogen bonds | π-π stacking |

Applications of Halogenated Cubane Carboxylic Acids in Supramolecular Chemistry

The introduction of halogen atoms to the cubane skeleton provides a pathway for further functionalization and has been explored in the context of supramolecular chemistry. thieme-connect.com Halogenated cubane carboxylic acids, in particular, have been studied for their non-covalent interactions.

Research has shown that the crystal structures of 4-halocubane-1-carboxylic acids form syn-anti catemers. thieme-connect.com The interactions between the cubane C-H atoms and various functional groups, including halogens, have been investigated. thieme-connect.com The acidity of the cubane C-H is nearly equal to that of a phenyl C-H, giving them similar potential to act as hydrogen bond donors. thieme-connect.com

Advanced Applications of Cubane Carboxylic Acid Derivatives in Materials Science

Utilization in High-Density Materials Development for Specific Applications

The compact, cage-like structure of cubane (B1203433) derivatives is a key factor in their utility for developing high-density materials. The inherent high density of the cubane core, which is greater than 1.3 g/cm³ for the parent hydrocarbon, is a significant advantage in volume-critical applications where maximizing mass in a limited space is paramount. This property, combined with the substantial thermodynamic strain energy of over 166 kcal/mole, makes these compounds highly energetic.

The addition of functional groups, such as carboxylic acids and their derivatives, allows for the tuning of properties while maintaining the high-density characteristic of the cubane cage. Research has shown that 1,4-disubstituted cubane derivatives possess higher densities and superior ballistic properties compared to conventional fuels like RP-1. nih.gov These attributes make them promising candidates for advanced propellant and explosive formulations. wordpress.com The thermal stability of many cubane derivatives further enhances their suitability for these demanding applications.

A detailed computational study on various 1,4-disubstituted cubane derivatives highlighted their potential, revealing high densities and density-specific impulses. nih.gov These findings underscore the strategic advantage of incorporating the cubane framework into materials where high energy and density are primary requirements.

Incorporation into Advanced Polymeric Materials

The rigid structure and difunctional nature of certain cubane carboxylic acid derivatives make them valuable building blocks for advanced polymers. The precise spatial arrangement of substituents on the cubane core allows for the creation of polymers with unique and well-defined three-dimensional structures.

Cubane-1,4-dicarboxylic acid is a key starting material for the synthesis of energetic polymers. Functional group transformations of this diacid can yield monomers like cubane-1,4-diisocyanate, which are suitable for polymerization. The incorporation of the high-energy cubane cage into a polymer backbone is expected to produce materials with significantly enhanced energetic properties.

The development of such energetic polymers is driven by the need for advanced materials in propulsion systems. The high strain energy of the cubane unit contributes significantly to the performance of these polymers. Furthermore, poly-cubylcubane, synthesized through high-pressure solid-state polymerization, represents another class of cubane-based polymers, noted for its exceptionally high refractive index. wikipedia.org The synthesis of polymers with cubane units either in the main chain or as pendant groups is an active area of research. ic.ac.uk

Role in Pyrotechnic Formulations and Related Industrial Technologies

Cubane derivatives have been identified as highly promising fuels for pyrotechnic formulations, particularly for infrared countermeasure (IRCM) flares. nih.govresearchgate.net These flares are designed to protect aircraft from heat-seeking missiles by generating a specific infrared signature that mimics the target. nih.gov

Spectrally matched flares, which aim to replicate the IR emission of an aircraft more closely, often utilize carbon-based fuels. nih.gov Cubane derivatives are excellent candidates for this application due to their high energy content and their highly exothermic decomposition. nih.govresearchgate.net Research has specifically identified 4-Carbamoylcubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid as potentially useful fuels for these advanced pyrotechnic applications. nih.govresearchgate.netresearchgate.net

| Compound | Figure of Insensitiveness (F of I) | Potential Application | Reference |

| This compound | 90 | Pyrotechnic IRCM Flares | nih.gov |

| Cubane-1,4-dicarboxylic acid | 70 | Pyrotechnic IRCM Flares | nih.gov |

Development of Liquid Crystalline Cubane-Based Materials

The rigid and well-defined geometry of the cubane core has also been exploited in the design of novel liquid crystalline materials. By incorporating the 1,4-disubstituted cubane structure into the core of mesogenic molecules, researchers have been able to create new classes of liquid crystals with unique properties. tandfonline.com

The synthesis of liquid crystalline materials based on cubane has primarily focused on the ester derivatives of cubane-1,4-dicarboxylic acid. szfki.hutandfonline.com In a typical approach, cubane-1,4-dicarboxylic dichloride is reacted with various phenol (B47542) derivatives to produce symmetrical esters with the cubane moiety as the central building block. szfki.hu

Several classes of these mesogenic cubane esters have been synthesized, including:

Bis[(4-alkyl)phenyl]cubane-1,4-dicarboxylates szfki.hutandfonline.com

Bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates szfki.hutandfonline.com

Chiral derivatives such as bis(cholestenyl) cubane-1,4-dicarboxylate szfki.hutandfonline.com

Derivatives with extended aromatic systems, for example, bis[(4'-ethoxycarbonyl)-1,1'-biphenyl-4-yl]cubane-1,4-dicarboxylate szfki.hutandfonline.com

The synthesis of these compounds allows for a systematic investigation of how molecular structure influences liquid crystalline behavior.

The formation of mesophases in cubane-based liquid crystals is highly dependent on their molecular structure. szfki.hutandfonline.com Studies have revealed several key structure-property relationships:

Influence of Terminal Chains: In the series of bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates, the length of the alkoxy chain plays a crucial role. Shorter homologues tend to exhibit a nematic (N) phase. szfki.hutandfonline.com As the chain length increases, a transition to a smectic A (SmA) phase is observed. szfki.hutandfonline.com For instance, the pentyl derivative showed no mesophase, while higher homologues were smectic. szfki.hu

Effect of Core Structure: Increasing the number of aromatic rings on either side of the cubane core leads to the appearance of nematic and smectic A phases at higher temperatures. szfki.hutandfonline.com This indicates that a greater molecular length-to-breadth ratio favors the formation of stable mesophases.

Comparison with other Ring Systems: The introduction of the cubane unit into mesogenic systems has been found to cause a significant decrease in the nematic-isotropic (N-I) transition temperatures when compared to analogous esters containing more conventional ring systems like benzene (B151609) or bicyclo[2.2.2]octane. tandfonline.com

The following table summarizes the thermal behavior of some bis[(4-alkoxy)phenyl]cubane-1,4-dicarboxylates:

| Alkoxy Chain Length | Mesophase Behavior | Reference |

| Shorter Homologues | Nematic (N) | szfki.hutandfonline.com |

| Pentyl | No Mesophase | szfki.hu |

| Higher Homologues | Smectic A (SmA) | szfki.hutandfonline.com |

These findings demonstrate that the cubane core is a viable, albeit unconventional, building block for creating thermotropic liquid crystals, offering a pathway to materials with potentially novel electro-optical properties.

Computational Chemistry and Theoretical Insights into 4 Carbamoylcubane 1 Carboxylic Acid

Electronic Structure Analysis and Bonding Characteristics of Cubane (B1203433) Functionalized Compounds

The cubane cage is characterized by its C-C-C bond angles of approximately 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This geometric constraint leads to immense ring strain, estimated to be around 160 kcal/mol for the parent cubane. acs.orgresearchgate.net The carbon-carbon bonds in cubane are described as "bent bonds," with the electron density maximum located outside the internuclear axis. researchgate.net Computational studies using Density Functional Theory (DFT) are crucial for understanding how substituents at the 1 and 4 positions, as in 4-Carbamoylcubane-1-carboxylic acid, influence the electronic structure and bonding of the cage.

The introduction of an electron-withdrawing carboxylic acid group (-COOH) and a carbamoyl (B1232498) group (-CONH₂) at opposite corners of the cube significantly perturbs the electron distribution across the scaffold. DFT calculations on analogous 1,4-disubstituted cubanes, such as cubane-1,4-dicarboxylic acid, reveal that the exocyclic C-C bonds (connecting the substituent to the cage) are shorter than typical C-C single bonds. cdnsciencepub.com This is attributed to the increased s-character of the exocyclic orbitals of the cubane carbon atoms. cdnsciencepub.com

DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to determine key electronic parameters. researchgate.netresearchgate.net For this compound, these calculations would predict specific bond lengths, bond angles, and atomic charges, illustrating the electronic push-pull effect of the two different functional groups. The carboxylic acid group, being more strongly electron-withdrawing, would induce a greater positive charge on its attached cubyl carbon compared to the carbamoyl-substituted carbon.

Table 1: Representative Calculated Electronic Structure Data for 1,4-Disubstituted Cubanes (Note: Data are representative values based on computational studies of cubane-1,4-dicarboxylic acid and related derivatives. Specific values for this compound would require dedicated calculation.)

| Parameter | C1 (attached to -COOH) | C4 (attached to -CONH₂) | Cage C-C Bond | Exocyclic C1-C(OOH) |

| Optimized Bond Length (Å) | N/A | N/A | ~1.57 | ~1.51 |

| Mulliken Atomic Charge (a.u.) | +0.25 to +0.35 | +0.15 to +0.25 | -0.10 to -0.20 | N/A |

| HOMO-LUMO Gap (eV) | \multicolumn{4}{c | }{~6.5 - 7.5} |

Data compiled from principles described in cited literature. cdnsciencepub.comresearchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For functionalized cubanes, the HOMO is typically associated with the cubane cage σ-bonds, while the LUMO is often localized on the electron-withdrawing substituents. The HOMO-LUMO gap is generally large, consistent with the observed kinetic stability of cubane derivatives. nih.gov

Computational Prediction and Validation of Spectroscopic Signatures

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic data of complex molecules like this compound. Methods such as DFT, combined with Gauge-Including Atomic Orbitals (GIAO), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.govrsc.orgnyu.edursc.org

For this compound, the ¹H and ¹³C NMR spectra would be complex. The cubyl protons and carbons exhibit unique chemical shifts due to the high strain and unusual bonding. The chemical shifts of the six equivalent cage protons are influenced by the electronic effects of the substituents. Additivity rules, derived from computational and experimental data of various monosubstituted and 1,4-disubstituted cubanes, can be used for initial estimations. sci-hub.box However, for precise assignments, GIAO-DFT calculations are superior. These calculations would predict distinct signals for the three sets of carbons in the cage: the two substituted carbons, and the six equivalent methine carbons.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are estimated values based on experimental data for cubane-1,4-dicarboxylic acid and known substituent effects. nih.govacs.org TMS is the reference.)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1-COOH | 56 - 58 | N/A |

| C4-CONH₂ | 55 - 57 | N/A |

| Cage CH (6 carbons) | 46 - 48 | 4.1 - 4.3 |

| C=O (acid) | 172 - 175 | N/A |

| C=O (amide) | 174 - 177 | N/A |

| -COOH | N/A | 12.0 - 12.5 |

| -CONH₂ | N/A | 7.0 - 8.0 |

Similarly, computational methods can predict vibrational frequencies to aid in the interpretation of Infrared (IR) spectra. Calculations on cubane-1,4-dicarboxylic acid show characteristic peaks for the cage structure and the carboxylic acid groups, which align well with experimental data. nih.govacs.org For this compound, DFT would predict the C=O stretching frequencies for both the acid and amide groups, as well as the N-H stretching and bending modes of the carbamoyl group.

Mechanistic Studies of Synthetic Transformations using Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating the reaction mechanisms involved in the synthesis and transformation of cubane derivatives. researchgate.net DFT calculations can map potential energy surfaces, locate transition states, and calculate activation energies, providing a detailed picture of reaction pathways. nih.govacs.org

For instance, the functionalization of the cubane C-H bond, one of the strongest sp³ C-H bonds, is a significant challenge. researchgate.net Computational studies on the radical chlorination of dimethyl cubane-1,4-dicarboxylate have shown that the reaction proceeds via hydrogen atom abstraction by a chlorine radical. nih.govacs.org DFT calculations revealed the transition state for this step and explained the observed product distributions by comparing the energies of subsequent radical intermediates. nih.govacs.org A similar approach could be applied to understand the synthesis of this compound from its precursors.

Another area of intense computational study is the metal-catalyzed rearrangement of cubanes to cuneanes. DFT and quasi-classical molecular dynamics simulations have been used to investigate the Ag(I)-catalyzed rearrangement, validating a mechanism involving oxidative addition of the catalyst into a cage C-C bond, followed by heterolytic cleavage and carbocation rearrangement. chemrxiv.org These studies explain the observed regioselectivity based on the electronic nature of the substituents, with calculations showing a preference for oxidative addition into the most nucleophilic C-C bond of the cubane cage. chemrxiv.org

Molecular Dynamics Simulations of Cubane Derivative Interactions with Solvents and Other Molecules

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations model the molecule's movement, conformational changes, and interactions with solvent molecules or biological targets on a femtosecond to microsecond timescale.

In an aqueous solution, MD simulations can reveal the hydration structure around the molecule. acs.orgnih.gov The carboxylic acid and carbamoyl groups would be expected to form strong hydrogen bonds with water molecules. mpg.de Simulations can quantify these interactions by calculating the radial distribution functions for water oxygen atoms around the functional groups and determining the average number and lifetime of hydrogen bonds.

Table 3: Representative Interaction Parameters from MD Simulations in Aqueous Solution (Note: Data are illustrative based on simulations of similar functionalized organic molecules in water.)

| Interaction Type | Average Distance (Å) | Average H-Bond Lifetime (ps) |

| Acid C=O ··· H-O(water) | 1.8 - 2.0 | 2 - 5 |

| Acid O-H ··· O(water) | 1.7 - 1.9 | 3 - 7 |

| Amide C=O ··· H-O(water) | 1.9 - 2.1 | 2 - 4 |

| Amide N-H ··· O(water) | 1.8 - 2.0 | 3 - 6 |

| Cubane C-H ··· O(water) | >3.0 | <1 (transient) |

Data compiled from principles described in cited literature. acs.orgnih.govmpg.de

Furthermore, MD simulations are crucial for understanding how this compound might interact with a biological target, such as an enzyme active site. Since cubanes are considered bioisosteres of benzene (B151609), these simulations can compare the binding modes and energies of a cubane-containing drug candidate versus its phenyl analog. acs.org The rigid, three-dimensional nature of the cubane scaffold can lead to different and potentially more favorable interactions within a binding pocket compared to a flat aromatic ring. acs.org

Development of Predictive Models for Chemical Behavior and Reaction Outcomes

Building on the data generated from quantum mechanics and molecular dynamics, computational chemistry enables the development of models to predict the behavior of new, unsynthesized cubane derivatives. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate calculated molecular descriptors with experimentally observed properties, such as biological activity or toxicity. nih.gov

For a series of substituted cubanes, descriptors could include electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric properties (e.g., molecular volume, surface area), and lipophilicity (logP). By establishing a mathematical relationship between these descriptors and a measured activity for a training set of molecules, the activity of new molecules like derivatives of this compound can be predicted. nih.gov

Computational models are also vital in the field of energetic materials. High-level theoretical methods are used to predict key performance parameters like the enthalpy of formation, density, and detonation velocity for novel, highly nitrated cubanes. researchgate.net While this compound is not a high explosive, similar computational approaches can be used to predict its thermal stability and decomposition pathways, which is relevant for its potential application as a specialized fuel component.

Finally, machine learning models, trained on large datasets of computationally derived reaction data, are emerging as tools to predict reaction outcomes, selectivity, and optimal reaction conditions with greater speed than traditional DFT calculations. rsc.orgresearchgate.net Such models could accelerate the discovery of new synthetic routes to complex cubane derivatives and predict the most likely products of their transformations.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Methodologies for 4-Carbamoylcubane-1-carboxylic Acid and its Analogues

The advancement of cubane (B1203433) chemistry is intrinsically linked to the development of efficient and versatile synthetic routes. While methods for preparing 1,4-disubstituted cubanes are relatively established, often starting from the commercially available dimethyl cubane-1,4-dicarboxylate, the synthesis of asymmetrically substituted derivatives like this compound presents ongoing challenges. acs.orgrsc.org Future research in this area is poised to explore several key avenues:

Direct C-H Functionalization: A primary goal is the development of methods for the direct and selective functionalization of the cubane C-H bonds. rsc.org This approach would bypass multi-step sequences that often involve the introduction and subsequent manipulation of directing groups. sci-hub.se Strategies employing radical-mediated processes, such as photochemical chlorocarbonylation, have shown promise for introducing carbonyl functionalities and could be further refined for the synthesis of carbamoyl (B1232498) and carboxyl groups in a controlled manner. sci-hub.sesoton.ac.ukugent.be

Late-Stage Diversification: The ability to introduce diverse functional groups at a late stage in the synthesis is highly desirable. rsc.org Future methodologies may focus on expanding the repertoire of installable groups beyond the current limitations, which primarily include halogens, carboxylic acids, and a few others. rsc.org This would enable the rapid generation of a library of this compound analogues with varied properties.

Asymmetric Synthesis: The synthesis of chiral cubane derivatives is a burgeoning field. For molecules with multiple different substituents, such as (1R,2S,3R)-3-allyl-2-carbamoylcubane-1-carboxylic acid, the development of enantioselective synthetic strategies is crucial for applications in medicinal chemistry and materials science. kyoto-u.ac.jp

Design and Synthesis of Cubane-Based Functional Materials with Tailored Characteristics

The rigid, three-dimensional structure of the cubane core imparts unique properties to its derivatives, making them attractive building blocks for a new generation of functional materials. The ability to precisely position substituents in space allows for the fine-tuning of material characteristics. ic.ac.ukic.ac.uk

Liquid Crystals: Cubane derivatives have been investigated as components of liquid crystals. The rigid cubane unit can act as a unique central core, influencing the mesophase behavior of the resulting materials. ic.ac.uk Future work could explore the synthesis of novel cubane-containing liquid crystals with tailored properties, such as enhanced thermal stability or novel phase behaviors, by systematically varying the substituents on the cubane cage.

High-Energy Density Materials (HEDMs): The high strain energy and density of the cubane framework make it an ideal scaffold for the design of powerful and stable explosives and propellants. uq.edu.audtic.milic.ac.ukwordpress.com Research has already identified this compound and cubane-1,4-dicarboxylic acid as having potential in pyrotechnic formulations. uq.edu.au Future efforts will likely focus on the synthesis of polynitrocubanes and other energetically functionalized derivatives to maximize energy output while maintaining kinetic stability. ic.ac.ukdtic.mil

Polymers and Nanomaterials: The incorporation of cubane units into polymer backbones or as pendant groups can lead to materials with novel properties. ic.ac.uk Polycubanes, which are rigid rod-like oligomers, have been synthesized and could find applications in nanotechnology and materials science. bris.ac.ukacs.org The photochemical rearrangement of cubyl ketones to cyclooctatetraenes also opens up possibilities for information storage applications. ic.ac.uk

Below is a table summarizing the properties of some cubane derivatives relevant to materials science:

| Compound Name | Key Properties | Potential Application |

| Cubane-1,4-dicarboxylic acid | High thermal stability, high energy of formation uq.edu.au | High-energy density materials uq.edu.au |

| This compound | High energy of formation, impact sensitive uq.edu.au | Pyrotechnic fuels uq.edu.au |

| Octanitrocubane | Predicted to be a powerful explosive, high density bris.ac.uknasa.gov | High-energy density materials bris.ac.uk |

| Dipivaloylcubane | Exhibits moderate anti-HIV activity ic.ac.ukbris.ac.uk | Pharmaceuticals ic.ac.uk |

Expanding Application Domains of Cubane Carboxylic Acid Derivatives in Emerging Technologies

The unique structural and electronic properties of cubane carboxylic acid derivatives suggest their potential utility in a range of emerging technologies beyond their established roles.

Medicinal Chemistry: Cubane is increasingly recognized as a bioisostere for the benzene (B151609) ring, offering a three-dimensional, non-toxic alternative for drug design. biosynth.comacs.orgacs.org The rigid cubane scaffold allows for precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets. ic.ac.ukic.ac.uk Cubane derivatives have already shown promise in anti-HIV and anti-cancer research. ic.ac.ukbris.ac.uknasa.govontosight.ai Future research will likely involve the systematic incorporation of the this compound motif and its analogues into known pharmacophores to explore their therapeutic potential.

Molecular Scaffolding and Nanotechnology: The rigid and well-defined geometry of the cubane cage makes it an excellent building block for the construction of complex molecular architectures and nanomaterials. bris.ac.uk Oligomeric cubanes, or "p-[n]cubyls," form rigid rods that could be used as molecular wires or spacers in nanoscale devices. acs.org The ability to functionalize the cubane core at multiple positions provides a platform for creating intricate three-dimensional structures with tailored properties.

Propellants and Fuels: The high energy content and high density of cubane derivatives make them attractive candidates for advanced propellants and fuels. uq.edu.auwordpress.com For instance, the high carbon-to-hydrogen ratio in cubanes is advantageous for developing spectrally matched flares that can better mimic the infrared signature of a target. uq.edu.au Research into cubane-based fuels for rockets and other propulsion systems is an active area of investigation. dtic.milslideshare.netwikipedia.org

Addressing Unexplored Reactivity and Structural Space within the Cubane Framework

Despite decades of research, the full extent of the cubane framework's reactivity and the accessible structural space remains to be charted. The high strain energy of the cage leads to unique chemical behavior that warrants further investigation.

Unexplored Reactivity: The C-C bonds of the cubane cage are p-rich, and the exocyclic C-H bonds are s-rich, making the cubane hydrogens more acidic than those in typical saturated hydrocarbons. ic.ac.uk While some reactions involving the functionalization of the cubane core are known, there is still much to learn about the fundamental reactivity of the cage itself. ic.ac.uk Computational studies can play a crucial role in predicting and understanding novel reaction pathways and the stability of reactive intermediates. acs.orgresearchgate.netchemrxiv.org The effects of substituents on the reactivity of the cubane C-H and C-C bonds are also an area ripe for exploration. acs.org

Novel Substitution Patterns: Most of the known cubane derivatives are substituted at the 1 and 4 positions, as these are readily accessible from cubane-1,4-dicarboxylic acid. rsc.org The synthesis of cubanes with other substitution patterns, such as 1,2-, 1,3-, or multiply-substituted derivatives, is a significant challenge but would open up new areas of chemical space. sci-hub.sesoton.ac.uk The development of methods to access these less common isomers is a key goal for future synthetic efforts. researchgate.net

Heteroatom-Containing Cubanes: The replacement of one or more carbon atoms in the cubane cage with heteroatoms, such as nitrogen (azacubanes), would lead to a new class of compounds with potentially novel properties. researchgate.net Theoretical studies have been conducted on azacubanes, but their synthesis remains a formidable challenge. wikipedia.orgresearchgate.net Exploring the synthesis and properties of these hetero-cubanes represents a significant frontier in cage compound chemistry.

Q & A

Q. What are the established synthetic routes for 4-carbamoylcubane-1-carboxylic acid, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the cubane core. For example, carbamoyl and carboxylic acid groups are introduced via nucleophilic substitution or amidation reactions under inert atmospheres. Key steps include:

- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during synthesis .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, δ 1.5–3.0 ppm for cubane protons) .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation requires a combination of:

- X-ray crystallography : Resolve bond angles and spatial arrangement of the cubane scaffold .

- Spectroscopic techniques :

- FT-IR : Confirm carbonyl stretches (~1680 cm⁻¹ for carboxylic acid, ~1650 cm⁻¹ for carbamoyl) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.0844) .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermal stability data for this compound?

Discrepancies may arise from varying experimental conditions (e.g., heating rates, atmospheric moisture). To resolve these:

Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311++G(d,p) basis sets for accuracy .

- Molecular dynamics simulations : Model solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies .

Q. How can researchers design experiments to evaluate the bioactivity of this compound against enzyme targets?

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with positive controls (e.g., known GABA analogues) .

- Dose-response curves : Fit data to Hill equations to determine IC₅₀ values and assess cooperativity .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

Q. How should safety protocols be adapted for handling this compound in high-energy reactions (e.g., photochemical studies)?

- Hazard mitigation : Use blast shields and remote-controlled equipment for UV-light-mediated reactions. Refer to SDS guidelines for emergency procedures (e.g., eye flushing with pH-neutral buffers) .

- Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services .

Methodological Guidance for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.